![molecular formula C15H12FNO2 B14776100 2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-6-fluorophenol](/img/structure/B14776100.png)
2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-6-fluorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-6-fluorophenol is a complex organic compound that features a fluorophenol group and an oxazoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-6-fluorophenol typically involves the formation of the oxazoline ring followed by the introduction of the fluorophenol group. One common method includes the cyclization of an amino alcohol with a carboxylic acid derivative to form the oxazoline ring. The reaction conditions often require a dehydrating agent and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-6-fluorophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazoline derivatives.
Reduction: Reduction reactions can modify the oxazoline ring or the phenyl group.
Substitution: The fluorophenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazoline derivatives with different functional groups, while substitution reactions can introduce various substituents onto the phenyl ring.
Applications De Recherche Scientifique
2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-6-fluorophenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-6-fluorophenol involves its interaction with specific molecular targets. The oxazoline ring and fluorophenol group can interact with enzymes and receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes such as proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-6-phenylpyridine: Similar structure but with a phenylpyridine group instead of a fluorophenol group.
2,6-Bis[(4S)-4-phenyl-2-oxazolinyl]pyridine: Contains two oxazoline rings and a pyridine group.
Uniqueness
2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-6-fluorophenol is unique due to the presence of the fluorophenol group, which imparts distinct chemical properties such as increased reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C15H12FNO2 |
|---|---|
Poids moléculaire |
257.26 g/mol |
Nom IUPAC |
2-fluoro-6-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)phenol |
InChI |
InChI=1S/C15H12FNO2/c16-12-8-4-7-11(14(12)18)15-17-13(9-19-15)10-5-2-1-3-6-10/h1-8,13,18H,9H2 |
Clé InChI |
ABGOIHQVDWWYMW-UHFFFAOYSA-N |
SMILES canonique |
C1C(N=C(O1)C2=C(C(=CC=C2)F)O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid](/img/structure/B14776026.png)

![4-[(2-Methylpropan-2-yl)oxy]-4-oxo-2-[4-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B14776032.png)
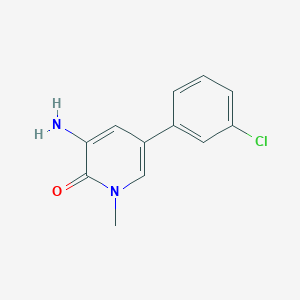
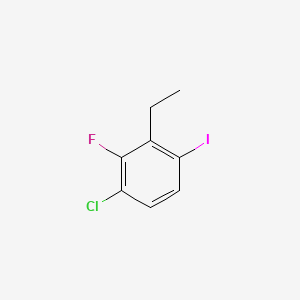
![Ethyl 6-amino-4'-chloro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14776036.png)

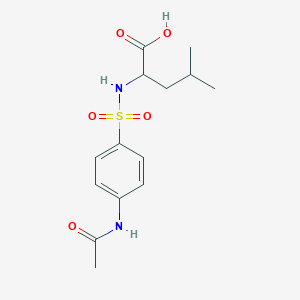
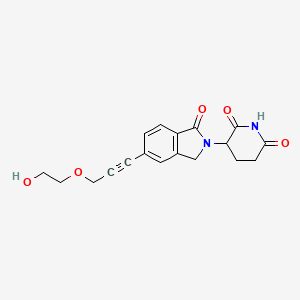
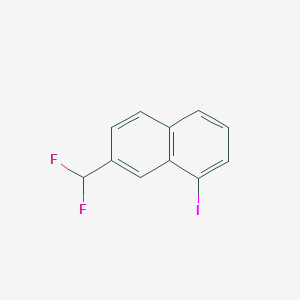
![2-Formyl-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B14776072.png)
![2-amino-N-[(2,5-dichlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14776078.png)


